V1a Receptor Subtype Selectivity Ratio: d(CH2)5[Tyr(Me)2]AVP Versus V1b and V2 Receptor Antagonism
d(CH2)5[Tyr(Me)2]AVP demonstrates a quantifiable selectivity window for the human V1a receptor over the V1b and V2 receptors. According to aggregated data from the Guide to Pharmacology (GPCRdb), the compound binds human V1a receptor with an average pKi of 8.8 (Ki ≈ 1.6 nM; range 8.4–9.2), compared to average pKi values of 6.7 (Ki ≈ 200 nM) at V1b and 6.9 (Ki ≈ 126 nM) at V2 [1]. The selectivity ratio is approximately 125-fold for V1a over V1b and approximately 80-fold for V1a over V2. A radioligand binding study on rat liver membranes using ¹²⁵I-d(CH2)5[Tyr(Me)2,Tyr(NH2)⁹]AVP reported a dissociation constant (Kd) of 0.28 ± 0.09 nM [2]. In a cellular context, displacement of [³H]AVP from human recombinant V1a receptors expressed in CHO cells yielded an IC50 of 9.9 × 10⁻¹⁰ M (0.99 nM) [3]. This selectivity profile differentiates d(CH2)5[Tyr(Me)2]AVP from dual V1a/V2 antagonists such as conivaptan (Ki V1a = 0.48 nM, V2 = 3.04 nM) and from V1b-selective antagonists like SSR149415.
| Evidence Dimension | Receptor subtype binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | Human V1a: pKi avg 8.8 (Ki ≈ 1.6 nM); V1b: pKi avg 6.7 (Ki ≈ 200 nM); V2: pKi avg 6.9 (Ki ≈ 126 nM) |
| Comparator Or Baseline | Comparator: conivaptan (non-peptide V1a/V2 dual antagonist) – Ki V1a = 0.48 nM, V2 = 3.04 nM (Source: ABMOLE vasopressin receptor pharmacology reference). Baseline: SSR149415 (V1b-selective antagonist) with negligible V1a affinity. |
| Quantified Difference | ~125-fold selectivity V1a over V1b; ~80-fold V1a over V2 for target compound. Conivaptan shows only ~6.3-fold V1a/V2 selectivity. |
| Conditions | Human recombinant receptors; GPCRdb aggregated pKi data from multiple laboratories. CHO cell [³H]AVP displacement assay for IC50. |
Why This Matters
When experimental protocols require pharmacological isolation of V1a-mediated signaling without confounding V1b or V2 blockade, the ~125-fold selectivity window of d(CH2)5[Tyr(Me)2]AVP provides a significantly cleaner tool than dual antagonists, reducing the risk of misattributing functional outcomes to the wrong receptor subtype.
- [1] G-protein coupled receptor database (GPCRdb). d(CH2)5[Tyr(Me)2]AVP bioactivities. Accession ligand ID 1325. Human V1A pKi: 8.4–9.2 (avg 8.8); V1B pKi: 6.4–7.0 (avg 6.7); V2 pKi: 6.7–7.1 (avg 6.9). View Source
- [2] Elands J, Barberis C, Jard S, et al. 125I-d(CH2)5[Tyr(Me)2,Tyr(NH2)9]AVP: iodination and binding characteristics of a vasopressin receptor ligand. FEBS Lett. 1988;229(2):251-255. Kd = 0.28 ± 0.09 nM on rat liver V1a receptors. View Source
- [3] MedChemExpress. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin (SKF 100273) product datasheet. IC50 = 9.9 × 10⁻¹⁰ M in CHO cells expressing human recombinant V1a receptor. PMID references: 27876250, 26988801. View Source
